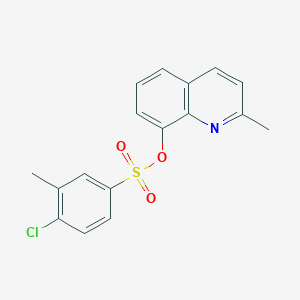
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MQC and is a derivative of quinoline. MQC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
MQC has been extensively studied for its potential applications in scientific research. One of the primary applications of MQC is in the field of fluorescence imaging. MQC has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
Wirkmechanismus
The exact mechanism of action of MQC is not fully understood. However, it is believed that MQC interacts with various proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
MQC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MQC has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MQC in laboratory experiments is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence imaging techniques. Additionally, MQC is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using MQC is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions that could be explored in the study of MQC. One potential direction is to further investigate its mechanism of action and how it interacts with various proteins and enzymes in the body. Additionally, the potential applications of MQC in the treatment of various diseases, such as Alzheimer's disease, could be explored further. Finally, the development of new imaging techniques that utilize MQC could also be an area of future research.
Synthesemethoden
The synthesis of MQC involves the reaction of 2-methyl-8-quinolinol with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure form of MQC.
Eigenschaften
Produktname |
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate |
|---|---|
Molekularformel |
C17H14ClNO3S |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
(2-methylquinolin-8-yl) 4-chloro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-10-14(8-9-15(11)18)23(20,21)22-16-5-3-4-13-7-6-12(2)19-17(13)16/h3-10H,1-2H3 |
InChI-Schlüssel |
VXGWPAXKRMQSFZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)

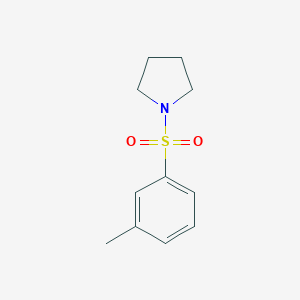


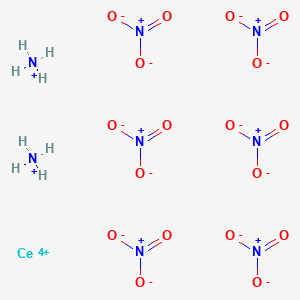
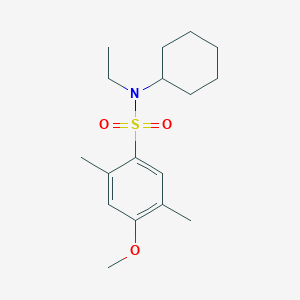
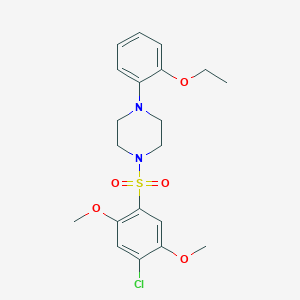
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)